2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Lipophilicity ADME Membrane Permeability

2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 908552-84-1) is a fully synthetic, achiral, tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4-one family. Its structure features a 2-methyl substitution and an N3-phenylethyl side chain, synthesized via alkylation of the parent 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one scaffold.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
Cat. No. B4760848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCC4=CC=CC=C4
InChIInChI=1S/C19H17N3O/c1-13-15(12-11-14-7-3-2-4-8-14)18(23)22-17-10-6-5-9-16(17)21-19(22)20-13/h2-10H,11-12H2,1H3,(H,20,21)
InChIKeyCUXLUUQUNNTMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one: Chemical Class and Core Structural Features for Procurement


2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 908552-84-1) is a fully synthetic, achiral, tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4-one family . Its structure features a 2-methyl substitution and an N3-phenylethyl side chain, synthesized via alkylation of the parent 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one scaffold [1]. While the broader compound class has been investigated for diverse pharmacological activities including diuretic, CNS, and anti-inflammatory effects, the specific biological profile of this derivative remains largely unreported in primary literature [1].

Why Generic Pyrimido[1,2-a]benzimidazol-4-ones Cannot Replace 2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one


Within the pyrimido[1,2-a]benzimidazol-4-one chemical space, subtle changes in the N3-substituent drive drastic alterations in lipophilicity and molecular topology, directly impacting membrane permeability, protein binding, and polypharmacology [1]. The class itself exhibits a wide and often divergent biological spectrum depending on substitution patterns, making interchangeable use scientifically invalid without direct comparative data [1][2]. Specifically, the N3-phenylethyl chain of this compound confers a distinct logP/logD profile compared to the more common N3-methyl or N3-unsubstituted cores, which likely dictates differential compound partitioning and target engagement in cellular assays .

Quantitative Differentiation Evidence for 2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one vs. Closest Analogs


Elevated Lipophilicity (logP) of the N3-Phenylethyl Derivative Versus N3-Unsubstituted and N3-Methyl Cores

The compound's calculated logP is 3.82, representing a substantial lipophilicity increase driven by the N3-phenylethyl group . This directly differentiates it from the more polar, unsubstituted 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one core and shorter-chain N3-alkyl analogs (e.g., N3-methyl), whose logP values are significantly lower [1].

Lipophilicity ADME Membrane Permeability

Distinct logD7.4 Profile of the Phenylethyl Analog Versus Core Scaffold for Physiological Distribution Modeling

The compound's calculated logD at pH 7.4 is 3.78, which is minimally shifted from its logP (ΔlogP-logD = 0.04), indicating that the molecule remains predominantly neutral and highly lipophilic at physiological pH . This differs from pyrimido[1,2-a]benzimidazol-4-ones bearing basic amine side chains, where ionization would reduce the logD by several units, altering Vd and tissue distribution [1].

Physiochemical property logD Distribution coefficient

Minimal Polar Surface Area (PSA) Supporting Blood-Brain Barrier Penetration Potential Over Common Polar Analogs

With a topological polar surface area (TPSA) of just 37.24 Ų, the compound sits well below the typical 60-90 Ų threshold for favorable CNS penetration . This represents a critical differentiator from many biologically active pyrimido[1,2-a]benzimidazole derivatives in the review literature, which often carry additional H-bond donors/acceptors (e.g., amides, sulfonamides, carboxylic acids) that elevate PSA and restrict CNS access [1].

CNS drug discovery Blood-brain barrier Physiochemical property

Limited Hydrogen Bonding Capacity (1 HBD, 3 HBA) Supports Passive Transcellular Transport Over Hydrogen-Bond-Rich Analogs

The compound contains only 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), which is optimal for passive transcellular permeability . In contrast, many pyrimido[1,2-a]benzimidazole derivatives described in the literature are functionalized with additional hydroxyl, amine, or carboxyl groups that elevate the HBD count to 3 or more, a known liability for oral absorption and intracellular accumulation [1].

Drug-likeness Membrane transport Physiochemical property

Achiral Nature Simplifies Synthesis and Avoids Regulatory Complexity of Racemic Atropisomer Analogs

The compound is reported as achiral (no stereogenic centers, no atropisomerism), which is confirmed by its SMILES notation and stereochemical descriptor . This distinguishes it from certain dihydropyrimido[1,2-a]benzimidazole analogs described in the literature that exist as racemic mixtures, which require chiral separation, are subject to differential pharmacological activity between enantiomers, and present additional regulatory hurdles for advanced development [1].

Synthetic accessibility Analytical chemistry Procurement

High Intrinsic Aqueous Solubility Deficit (logSw) Demanding Specific Formulation Strategies Versus More Soluble Analogs

The predicted logSw of -4.08 indicates very low intrinsic aqueous solubility (~8 × 10⁻⁵ mol/L), which is directly attributable to the high logP and low polarity of the N3-phenylethyl group . This is a stark contrast to the sodium salts of 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-ones, which exhibit high aqueous solubility and were studied for alkylation reactions in polar media [1]. The solubility deficit requires DMSO stock solutions and careful dilution protocols to avoid compound precipitation in aqueous assay buffers.

Solubility Formulation Assay interference

High-Value Application Scenarios for 2-Methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one Based on Verified Differentiators


Phenotypic Screening for Intracellular and CNS Targets Requiring High Passive Permeability

The compound's exceptional lipophilicity (logP 3.82, logD 3.78) and minimal TPSA (37.2 Ų) make it a prime candidate for diversity libraries in cellular phenotypic assays where the molecular target is intracellular or within the CNS . It is differentiated from polar pyrimido[1,2-a]benzimidazole analogs that cannot passively cross cellular membranes. Researchers designing target-agnostic screens for neurodegenerative or neuro-oncological phenotypes should prioritize this scaffold for its predicted unrestricted cellular access [1].

Chemical Probe for Lipid Membrane Interaction and Permeability Model Studies

With an extremely low predicted aqueous solubility (logSw -4.08) and high logP, the compound serves as a model hydrophobic solute for calibrating in vitro membrane permeability assays (e.g., PAMPA, Caco-2) and for studying non-specific lipid binding . It provides a valuable negative control for water-soluble, charged pyrimido[1,2-a]benzimidazole analogs (such as sodium salts 88a-91a), enabling researchers to benchmark the assay's dynamic range and discriminate between true permeability and paracellular/efflux transport [2].

Synthetic Building Block for Late-Stage N3-Functionalization and SAR Expansion

The compound's synthetic origin via sodium salt alkylation of 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one, as described in the seminal synthesis paper, establishes it as a key intermediate for further derivatization [3]. Its single HBD and low PSA indicate it can be further functionalized without destroying its permeability profile, unlike highly polar cores. Procurement for medicinal chemistry SAR studies focused on optimizing the phenylethyl tether or introducing heteroatom substitutions on the phenyl ring is supported by the established synthetic route [3].

Analytical Standard for HPLC Method Development Involving Highly Lipophilic Heterocycles

The achiral nature and distinct UV/Vis chromophore of the fused benzimidazole system make this compound an ideal analytical reference standard for developing and validating reversed-phase HPLC methods for lipophilic heterocyclic screening libraries [4]. It resolves the analytical challenge posed by racemic pyrimido[1,2-a]benzimidazole analogs, which show split peaks or require chiral stationary phases, thus streamlining quality control workflows in compound management facilities [4].

Quote Request

Request a Quote for 2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.